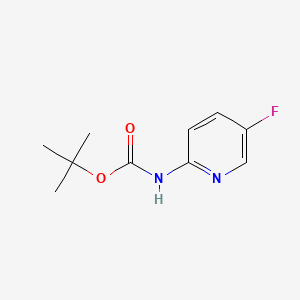![molecular formula C14H10N2O2 B597894 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1227270-68-9](/img/structure/B597894.png)
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
説明
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a phenyl group at the 6-position and a carboxylic acid group at the 3-position.
作用機序
Target of Action
The primary targets of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in various signal transduction pathways . This disruption can lead to changes in organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine, compound 4h, has a low molecular weight, which would be beneficial to its bioavailability .
Result of Action
In vitro, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the efficacy of fgfr inhibitors can be influenced by various factors, including the specific type and state of the cancer cells, the presence of other drugs, and the patient’s overall health .
生化学分析
Biochemical Properties
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been found to interact with various enzymes and proteins . It has been reported to have potent activities against FGFR1, 2, and 3 . The nature of these interactions involves the compound binding to these receptors, leading to various biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function . It has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits potent FGFR inhibitory activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid or phenyl halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate, such as a halogenated pyrrolo[2,3-b]pyridine, using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
科学的研究の応用
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the phenyl group and carboxylic acid group, making it less versatile in terms of chemical reactivity and biological activity.
6-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and ability to form hydrogen bonds.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the phenyl group, which may influence its binding affinity to biological targets.
Uniqueness
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-13-10(11)6-7-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKOTAHYFCZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219134 | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-68-9 | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


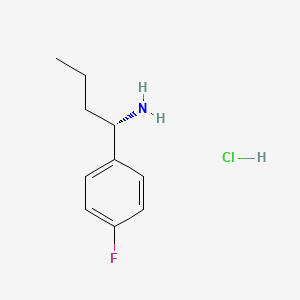
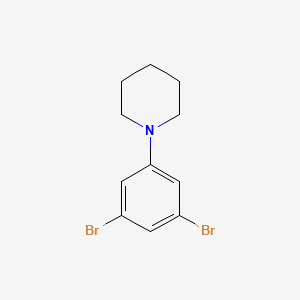
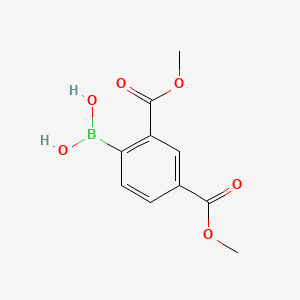
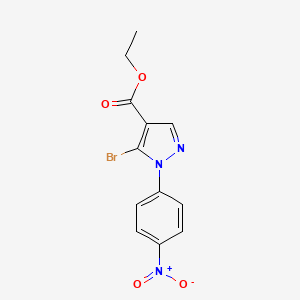
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)

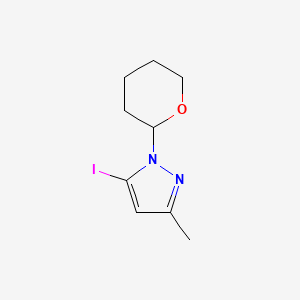
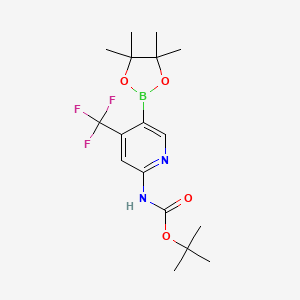
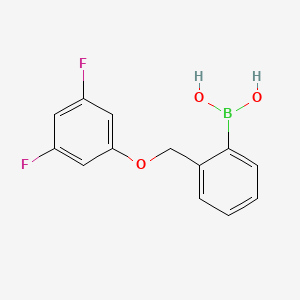
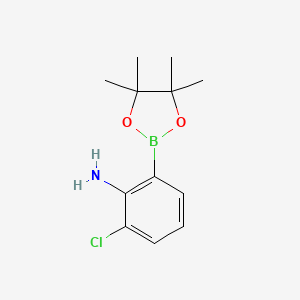

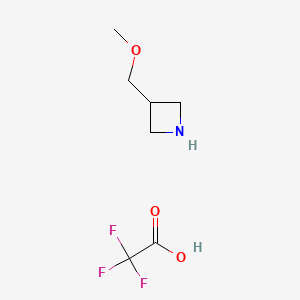
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)
